A Technical Guide to the Chemical Properties of 4-Bromobutan-2-one
A Technical Guide to the Chemical Properties of 4-Bromobutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobutan-2-one (CAS No: 28509-46-8) is a bifunctional organic compound featuring both a ketone and a primary alkyl bromide. This unique structural arrangement makes it a highly valuable and reactive intermediate in advanced organic synthesis. Its electrophilic nature, primarily at the carbon bearing the bromine atom, allows for a wide range of nucleophilic substitution reactions. This reactivity is harnessed in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly nitrogen and sulfur-containing heterocycles.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromobutan-2-one, detailed experimental protocols for its synthesis and characterization, and a review of its key reactive pathways.
Chemical and Physical Properties
4-Bromobutan-2-one is a colorless to brown liquid with a pungent, acetone-like odor.[2] It is soluble in water and common organic solvents. Due to its reactivity and potential for degradation, it requires specific storage conditions to maintain its purity.[3]
Quantitative Data Summary
The physical and spectroscopic properties of 4-Bromobutan-2-one are summarized in the table below. Note that while experimental data for basic properties are available, specific spectral peak assignments are often predicted or inferred from the analysis of its isomers and related compounds, as publicly available experimental spectra are limited.
| Property | Value | Citation(s) |
| IUPAC Name | 4-bromobutan-2-one | [4] |
| CAS Number | 28509-46-8 | [3][5] |
| Molecular Formula | C₄H₇BrO | [1][4] |
| Molecular Weight | 151.00 g/mol | [1][4] |
| Appearance | Colorless to Brown/Dark-brown Liquid | [2] |
| Boiling Point | 59 °C @ 12 Torr | [2] |
| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Store in freezer (-20°C to -70°C), inert atmosphere, protect from light | [1][3] |
| ¹H NMR (Predicted) | δ (ppm): ~3.5 (t, 2H, -CH₂Br), ~3.0 (t, 2H, -COCH₂-), ~2.2 (s, 3H, -CH₃) | |
| ¹³C NMR (Predicted) | δ (ppm): ~205 (C=O), ~45 (-COCH₂-), ~30 (-CH₂Br), ~28 (-CH₃) | [6] |
| IR Spectroscopy (Expected) | ν (cm⁻¹): ~1715 (C=O stretch), ~2920-3000 (C-H stretch), ~650 (C-Br stretch) | [3] |
| Mass Spec (Expected) | Molecular Ion (M⁺): m/z 150 & 152 (1:1 ratio); Base Peak: m/z 43 ([CH₃CO]⁺) | [1] |
Reactivity Profile
The chemical behavior of 4-Bromobutan-2-one is dominated by two key features: the electrophilic α-carbon adjacent to the carbonyl group and the carbonyl group itself.
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Nucleophilic Substitution: The bromine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing inductive effect of the adjacent carbonyl group. This makes the terminal carbon highly susceptible to Sₙ2 attack by a wide variety of nucleophiles.[1][3] This reactivity is the cornerstone of its utility as an alkylating agent.[3]
-
Heterocycle Synthesis: It is a key precursor in multicomponent reactions for synthesizing heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in pharmacologically active molecules.[3]
Experimental Protocols
Synthesis of 4-Bromobutan-2-one from 4-Hydroxybutan-2-one
This protocol describes a common laboratory-scale synthesis via bromination of the corresponding alcohol.
-
Materials:
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4-Hydroxybutan-2-one
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Chloroform (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutan-2-one in anhydrous chloroform.
-
Add pyridine to the solution (approximately 1.2 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus tribromide (PBr₃) in chloroform (approximately 0.4 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation.
-
Characterization: Boiling Point Determination (Reduced Pressure)
Since 4-Bromobutan-2-one has a relatively high boiling point at atmospheric pressure and may be thermally sensitive, its boiling point is typically determined under reduced pressure.
-
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Vacuum source and manometer
-
-
Procedure:
-
Place a small amount (0.5-1 mL) of 4-Bromobutan-2-one into the small test tube.
-
Invert the capillary tube (open end down) and place it inside the test tube.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
-
Connect the apparatus to a vacuum system and reduce the pressure to the desired value (e.g., 12 Torr). Record this pressure.
-
Begin heating the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
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Visualization of Chemical Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Bromobutan-2-one.
Caption: Experimental workflow for the synthesis of 4-Bromobutan-2-one.
Hantzsch Thiazole Synthesis Pathway
This pathway demonstrates the utility of 4-Bromobutan-2-one in forming heterocyclic structures. The reaction proceeds through an initial Sₙ2 attack followed by cyclization and dehydration.
Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.
References
- 1. 28509-46-8|4-Bromobutan-2-one|BLD Pharm [bldpharm.com]
- 2. Cas 28509-46-8,2-Butanone, 4-bromo- | lookchem [lookchem.com]
- 3. 4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical [benchchem.com]
- 4. 4-Bromobutan-2-one | C4H7BrO | CID 12452734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.chemscene.com [file.chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
